pKa Divergence Between Positional Isomers
The acid dissociation constant (pKa) of 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is predicted to be 3.19 ± 0.20, whereas its 3-carboxylic acid positional isomer (Tic) exhibits a predicted pKa of 1.85 [1]. This ΔpKa of approximately 1.34 units reflects the greater distance between the protonated amine and the carboxyl group in the β2-amino acid scaffold, reducing the inductive electron-withdrawing effect of the ammonium group on the carboxylic acid. At physiological pH 7.4, both compounds exist predominantly in their carboxylate forms; however, at mildly acidic pH values (e.g., pH 4-5), the 4-carboxylic acid remains partially protonated while the 3-carboxylic acid is nearly fully deprotonated, leading to substantial differences in charge state, hydrogen-bonding capacity, and partition coefficients [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.19 ± 0.20 (predicted) |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic): pKa = 1.85 (predicted) |
| Quantified Difference | ΔpKa ≈ 1.34 units (target is ~2.2-fold higher Ka, i.e., weaker acid) |
| Conditions | Predicted values from ChemicalBook and Chembase databases |
Why This Matters
A ΔpKa of 1.34 units means that at pH values between 2 and 5, the protonation state of the two isomers differs substantially, directly impacting solubility, ion-pairing capability, and suitability for solid-phase peptide synthesis coupling conditions where carboxylate protection strategies differ.
- [1] Chembase. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Calculated Properties: Acid pKa 1.8478861. View Source
